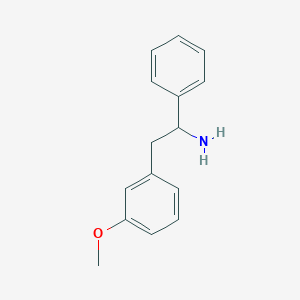

2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYULUHRZSJAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methoxyphenyl 1 Phenylethan 1 Amine and Analogues

Strategies for the Construction of the 1-Phenylethan-1-amine Skeleton

The creation of the chiral 1-phenylethan-1-amine backbone is a critical step in the synthesis of the target compound and its derivatives. Key strategies employed include reductive amination of a corresponding ketone precursor, 2-(3-methoxyphenyl)-1-phenylethan-1-one (B1597973), and palladium-catalyzed coupling reactions.

Reductive Amination Approaches

Reductive amination, a cornerstone of amine synthesis, can be performed directly or in a stepwise fashion, often employing sophisticated catalytic systems to achieve high enantioselectivity.

Direct asymmetric reductive amination (DARA) offers an efficient one-pot conversion of a ketone to a chiral amine. This method is particularly advantageous for the synthesis of 1,2-diarylethylamines from deoxybenzoin-type precursors. For instance, the ruthenium-catalyzed direct asymmetric reductive amination of ortho-hydroxy-substituted diaryl ketones using ammonium (B1175870) salts and hydrogen gas has proven to be a straightforward route to chiral primary diarylmethylamines, achieving high yields and excellent enantioselectivity (up to 97% yield and >99% ee). kanto.co.jpnih.gov While specific data for 2-(3-methoxyphenyl)-1-phenylethan-1-one is not extensively reported, the general success of this methodology with diaryl ketones suggests its applicability.

The choice of catalyst and ligand is crucial. Iridium-based catalysts, particularly in combination with chiral phosphoramidite (B1245037) ligands, have also been shown to be highly effective for the DARA of various ketones with primary alkyl amines, yielding chiral secondary amines in high yields and enantioselectivities. nih.govresearchgate.netdoaj.org A study on iridium-catalyzed DARA highlights the importance of sterically tunable chiral phosphoramidite ligands in achieving high efficiency. nih.govresearchgate.netdoaj.org

Table 1: Examples of Direct Asymmetric Reductive Amination of Diaryl Ketones

| Catalyst System | Substrate | Amine Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru-C3-TunePhos | Alkyl Aryl Ketones | NH₄OAc / H₂ | High | >90 | nih.gov |

| Ir-PSA18 | Phenylacetones | Aminoalcohol auxiliary | High | High | kanto.co.jp |

Note: This table presents data for analogous ketone classes due to the limited specific data for 2-(3-Methoxyphenyl)-1-phenylethan-1-one.

A stepwise approach to reductive amination involves the initial formation of an imine from the ketone precursor, 2-(3-methoxyphenyl)-1-phenylethan-1-one, and an amine, followed by a separate reduction step. This two-step process allows for greater control and optimization of each stage. The intermediate imine is typically not isolated. ua.es

The formation of the imine can be facilitated by dehydrating agents or Lewis acids. Subsequent reduction of the C=N double bond can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.org For example, a process for preparing optically active 1-(4-methoxyphenyl)ethylamine involves the catalytic reduction of an imine intermediate formed from 4-methoxyacetophenone and (S)-1-phenylethylamine. google.com A similar strategy can be envisioned for the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. The synthesis of N,N-diarylmethylamines and 1,2-diarylethylamines has been reported by employing aryl- or benzylzinc reagents with aldehydes and chiral amines, proceeding through an imine intermediate. researchgate.net

The enantioselectivity of reductive amination is highly dependent on the chiral catalyst employed. Transition metals such as ruthenium, iridium, and rhodium, complexed with chiral ligands, are at the forefront of this field.

Ruthenium-based Catalysts: Ruthenium complexes, particularly with ligands like TunePhos, have been successfully used for the direct asymmetric reductive amination of a wide range of alkyl aryl ketones with ammonium salts and molecular hydrogen, providing access to chiral primary amines with excellent enantiocontrol. nih.govnih.gov Specifically for diaryl ketones, a Ru-catalyzed direct asymmetric reductive amination has been developed that tolerates sterically hindered substrates. kanto.co.jpnih.gov Ruthenium catalysts generated in situ from RuCl₂(PPh₃)₃ and α-amino substituted benzimidazole (B57391) derivatives have also been used for the reductive amination of acetophenone. sioc-journal.cn

Iridium-based Catalysts: Iridium catalysts have shown remarkable efficiency in direct asymmetric reductive amination. Chiral iridium catalysts, such as the Ir-PSA series, have been developed for the synthesis of optically active amines from ketones with high yield and stereoselectivity, proving particularly effective for substrates that are challenging for other methods. kanto.co.jp Iridium complexes with phosphoramidite ligands are also highly effective for the DARA of ketones with primary alkyl amines. nih.govresearchgate.netdoaj.org

Rhodium-mediated Systems: Rhodium catalysts are also prominent in asymmetric synthesis. While often employed for the asymmetric hydrogenation of alkenes and imines, their application in the direct reductive amination of deoxybenzoins is an area of active research. rsc.org Rhodium-catalyzed asymmetric synthesis has been used to produce 1,2-disubstituted allylic fluorides and in sequential catalysis with palladium for the synthesis of diamine derivatives. nih.govnih.gov

Table 2: Overview of Catalytic Systems for Asymmetric Reductive Amination

| Metal | Ligand Type | Substrate Class | Key Features |

|---|---|---|---|

| Ruthenium | Diphosphines (e.g., TunePhos) | Diaryl Ketones, Alkyl Aryl Ketones | High yields and enantioselectivity for sterically hindered substrates. |

| Iridium | Phosphoramidites, Chiral Diamines | Phenylacetones, General Ketones | Excellent for challenging substrates, high turnover numbers. |

Coupling Reactions Involving Phenylethylamine Moieties

Palladium-catalyzed reactions offer powerful alternatives for constructing the 1,2-diarylethylamine skeleton, often through cascade or intramolecular processes.

While direct intermolecular cross-coupling to form the 2-(3-Methoxyphenyl)-1-phenylethan-1-amine skeleton is challenging, intramolecular and cascade strategies provide elegant solutions. Palladium-catalyzed cascade reactions have been developed for the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.govnih.govrsc.orgmit.edu For example, a palladium-catalyzed cascade involving C(sp³)–H activation and annulation is a powerful tool for building complex molecular architectures. mdpi.com

Though not directly forming the target acyclic amine, these methodologies demonstrate the potential of palladium catalysis to orchestrate complex bond formations. A hypothetical cascade approach could involve the coupling of a suitably functionalized (3-methoxyphenyl)ethane derivative with a phenyl-containing component, followed by amination. Further research is needed to develop a direct palladium-catalyzed cascade reaction for the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine.

Three-Component Condensation Reactions (e.g., Betti Condensation Analogues)

Three-component reactions are highly efficient chemical processes where three different starting materials react in a single step to form a more complex product, embodying principles of atom economy and procedural simplicity. While direct synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine via a classic Betti reaction is not explicitly detailed, analogous multi-component strategies are instrumental in synthesizing structurally related chiral amines and aminomethylnaphthols.

The Betti reaction typically involves the condensation of a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.netcarnegiescience.edu This methodology has been adapted to create a diverse library of compounds. researchgate.net For instance, chiral aminomethylnaphthols can be prepared with high diastereoselectivity using a steroidal 2-naphthol (B1666908) analogue, various aldehydes (like 2-methoxybenzaldehyde), and a chiral amine such as (S)-(–)-1-phenylethan-1-amine. researchgate.net A series of chiral 1,3-aminonaphthols has also been synthesized through a Betti-type reaction involving naphthalenes, aldehydes, and (S)-α-PEA. mdpi.com

These examples highlight the potential of Betti-type condensations as a versatile tool for generating complex amine-containing molecules. The principles of this reaction, involving the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation, can be conceptually extended to the design of synthetic routes for analogues of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine by carefully selecting the appropriate aromatic aldehyde, amine source, and a suitable nucleophilic component.

Carbon-Carbon and Carbon-Nitrogen Bond Formation Strategies

The construction of the 2-(3-Methoxyphenyl)-1-phenylethan-1-amine framework relies on the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nptel.ac.in These bond-forming reactions are fundamental to assembling the diarylethyl scaffold and installing the amine group.

Carbon-Nitrogen (C-N) Bond Formation: The introduction of the amine group is a critical step. Various methods for C-N bond formation are available in synthetic organic chemistry, ranging from classical substitutions to modern catalytic cross-coupling reactions. nptel.ac.inresearchgate.net

Nitrosonium-Initiated C-N Bond Formation: A notable method for creating diarylamines involves the direct C-H activation of electron-rich arenes using sodium nitrate (B79036) and trifluoroacetic acid, followed by reduction. ncu.edu.twnih.govbohrium.com This process proceeds through a nitrosoarene intermediate, where the formation of the second C-N bond is catalyzed by the nitrosonium ion (NO+). ncu.edu.twnih.govbohrium.com While this method typically yields diarylamines (Ar-NH-Ar'), its principles of activating aromatic systems for C-N bond formation are relevant to the broader field.

Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation, which upon hydrolysis, yields an amine. nptel.ac.in It is a powerful method for forming C-N bonds, particularly at tertiary carbon centers. nptel.ac.in

Catalytic Cross-Coupling: Reactions like the Buchwald-Hartwig and Chan-Evans-Lam couplings are standard methods for forming C-N bonds, typically by coupling an amine with an aryl halide or boronic acid in the presence of a transition metal catalyst. nih.govresearchgate.net

Carbon-Carbon (C-C) Bond Formation: The formation of the bond connecting the 3-methoxyphenyl (B12655295) and phenyl moieties via the ethane (B1197151) bridge is equally crucial. This can be achieved through various established C-C bond-forming reactions, such as Friedel-Crafts type reactions or by using organometallic reagents.

Derivatization from Precursor Compounds

A common and effective approach to synthesizing 2-(3-Methoxyphenyl)-1-phenylethan-1-amine is through the chemical modification of readily available precursor molecules that already contain a significant portion of the target structure.

Transformation of Phenylethan-1-one Derivatives

One of the most direct routes involves the derivatization of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one. nih.govresearchgate.net This precursor contains the complete carbon skeleton of the target molecule, requiring only the conversion of the ketone group into an amine.

The primary method for this transformation is reductive amination . This process typically involves two steps:

Imine Formation: The ketone reacts with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine intermediate.

Reduction: The resulting imine is then reduced to the target amine. This reduction can be carried out in the same pot using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

A patented method for a related compound, optically active 1-(3-methoxyphenyl)ethylamine, utilizes the asymmetric reductive amination of m-methoxyacetophenone with an optically active phenylethylamine in the presence of a Raney-Ni catalyst, achieving high yield and optical purity. google.com This demonstrates the industrial applicability of reductive amination starting from a ketone precursor for synthesizing chiral amines with a methoxyphenyl group.

Conversion of Phenylethylamine Building Blocks

An alternative synthetic strategy begins with a phenylethylamine derivative, such as 3-methoxyphenylethylamine, as the starting material. nih.gov This approach requires the formation of a new C-C bond to introduce the second phenyl group at the correct position.

This conversion can be conceptualized as an α-arylation of the phenylethylamine derivative. The synthesis would involve activating the carbon atom adjacent to the 3-methoxyphenyl ring to make it nucleophilic, followed by a reaction with an electrophilic phenyl source. Alternatively, a precursor with a leaving group at the benzylic position could react with an organometallic phenyl reagent. The reaction of phenylethylamine with reagents like methyl acrylate (B77674) illustrates how this building block can be functionalized, serving as a basis for more complex transformations. researchgate.net

Enantioselective Synthesis of Chiral 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Since 2-(3-Methoxyphenyl)-1-phenylethan-1-amine possesses a stereocenter at the carbon bearing the amine group, it can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmacology and materials science.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and widely used strategy for controlling stereochemistry. nih.govnih.gov In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent reaction to occur selectively on one face of the molecule. After the stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Several chiral auxiliaries are effective for the synthesis of chiral amines:

(R)- or (S)-α-Methylphenethylamine (α-PEA): This commercially available chiral amine is frequently used as a chiral auxiliary. mdpi.comnih.govnih.gov A general approach for the target molecule would involve the reductive amination of the precursor ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one, using (R)- or (S)-α-PEA. This forms a diastereomeric mixture of imines, which upon reduction, yields diastereomeric secondary amines. These diastereomers can often be separated by crystallization or chromatography. Subsequent removal of the α-PEA auxiliary, typically via hydrogenolysis, yields the desired enantiomerically pure primary amine. nih.govgoogle.com A patent for a similar structure, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, employs (R)-α-methylphenethylamine as a chiral auxiliary to react with p-methoxyphenyl acetone, followed by hydrogenation, demonstrating the viability of this strategy. google.com

Pseudoephenamine: (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol, known as pseudoephenamine, has emerged as a highly practical chiral auxiliary. harvard.edunih.gov It offers excellent stereocontrol in alkylation reactions and its derivatives have a high tendency to be crystalline, which facilitates purification. harvard.edunih.gov This auxiliary could be used to prepare chiral amides that then undergo diastereoselective reactions before the auxiliary is cleaved to yield the final product. harvard.edu

The table below summarizes key aspects of these chiral auxiliaries.

| Chiral Auxiliary | Common Application | Key Advantages |

| (R)- or (S)-α-Methylphenethylamine (α-PEA) | Asymmetric reductive amination of ketones. nih.govgoogle.com | Commercially available in both enantiomeric forms; well-established procedures. nih.gov |

| Pseudoephenamine | Asymmetric alkylation of amides. harvard.edunih.gov | High diastereoselectivity, especially for forming quaternary centers; crystalline derivatives. harvard.edunih.gov |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers an efficient and atom-economical route to chiral amines. By employing a chiral catalyst, it is possible to influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. Key to this approach is the design of the chiral ligand that coordinates to a metal center, creating a chiral environment that directs the transformation.

Ligand Design and Optimization in Chiral Catalysis

The efficacy of an asymmetric catalytic system is heavily reliant on the structure of the chiral ligand. For the synthesis of chiral amines via methods such as asymmetric hydrogenation, the design and optimization of these ligands are critical. Two prominent classes of ligands that have found broad application are C2-symmetric and non-symmetrical P,N-ligands.

C2-symmetric ligands, possessing a twofold axis of rotational symmetry, have historically dominated the field. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. For the synthesis of 1,2-diarylethylamines through rhodium-catalyzed asymmetric hydrogenation of the corresponding enamides, chiral bisphosphine ligands are often employed. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms and the chiral backbone.

More recently, non-symmetrical P,N-ligands have emerged as a powerful alternative. nih.gov These ligands, containing both a phosphorus and a nitrogen donor atom, offer a greater degree of modularity. The distinct electronic properties of the "soft" phosphorus and "hard" nitrogen atoms allow for more nuanced tuning of the catalyst's reactivity and selectivity. nih.gov The optimization of these ligands involves systematically varying the steric bulk and electronic nature of the substituents on both the phosphorus and nitrogen moieties to achieve the desired level of stereocontrol for a specific substrate.

| Ligand Type | Key Features | Potential Application in 1,2-Diarylethylamine Synthesis |

| C2-Symmetric Bisphosphines | Possess a twofold rotational symmetry, reducing the complexity of transition states. | Rhodium-catalyzed asymmetric hydrogenation of enamides. |

| Non-symmetrical P,N-Ligands | Modular design with distinct "soft" phosphorus and "hard" nitrogen donors, allowing for fine-tuning of electronic and steric properties. nih.gov | Asymmetric hydrogenation and other catalytic transformations. |

Diastereoselective Synthesis Considerations

An alternative and powerful approach to controlling stereochemistry involves the use of a chiral auxiliary. This strategy relies on temporarily incorporating a chiral moiety into the substrate, which then directs the stereochemical outcome of a subsequent reaction. One of the most successful applications of this methodology for the synthesis of chiral amines is the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines.

This method involves the condensation of a ketone or aldehyde with the commercially available and enantiopure tert-butanesulfinamide to form an N-sulfinyl imine. The chiral sulfinyl group then acts as a powerful stereodirecting group, controlling the facial selectivity of the nucleophilic addition of an organometallic reagent to the imine carbon. The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the desired chiral primary amine with a high degree of enantiomeric purity.

For the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, this would involve the reaction of a 3-methoxyphenyl organometallic reagent with a chiral N-tert-butanesulfinyl imine derived from phenylacetaldehyde. The stereochemical outcome of the addition is highly predictable, with the bulky tert-butyl group of the sulfinyl moiety effectively shielding one face of the imine.

Below is a representative table illustrating the high diastereoselectivities that can be achieved in the addition of organometallic reagents to N-tert-butanesulfinyl imines, a key step in the synthesis of chiral 1,2-diarylethylamine analogs.

| Imine Substrate | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (S)-N-(benzylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | >98:2 | researchgate.net |

| (S)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | >98:2 | researchgate.net |

| (S)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide | Methylmagnesium bromide | 96:4 | researchgate.net |

Resolution Techniques for Racemic Mixtures (e.g., Diastereomeric Salt Formation)

While asymmetric synthesis aims to produce a single enantiomer, classical resolution techniques remain a widely used and practical approach for the separation of racemic mixtures. The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique leverages the fact that diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. ulisboa.ptunchainedlabs.com

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically enriched amine.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for a successful resolution and often requires empirical screening to find the optimal conditions that provide a significant difference in the solubilities of the diastereomeric salts. ulisboa.ptunchainedlabs.com

The efficiency of a resolution process is often evaluated by the yield and the enantiomeric excess (e.e.) of the obtained product. The following table provides a conceptual overview of the key parameters in diastereomeric salt resolution.

| Parameter | Importance | Considerations |

| Chiral Resolving Agent | Forms diastereomeric salts with the racemic amine. | The choice of acid can significantly impact the solubility difference between the diastereomeric salts. libretexts.org |

| Solvent | Influences the solubility of the diastereomeric salts. | A solvent system that maximizes the solubility difference is ideal. ulisboa.ptunchainedlabs.com |

| Temperature | Affects solubility and the rate of crystallization. | Controlled cooling is often employed to induce crystallization. |

| Stoichiometry | The molar ratio of the resolving agent to the racemic amine can affect the yield and purity. ulisboa.pt | Often, less than a full equivalent of the resolving agent is used. |

Reaction Mechanisms and Mechanistic Investigations of 2 3 Methoxyphenyl 1 Phenylethan 1 Amine Chemistry

Detailed Analysis of Key Reaction Pathways Leading to or Involving the Compound

The synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine and related structures can be achieved through various reaction pathways. One prominent method is the asymmetric reductive amination of a corresponding ketone, such as m-methoxyacetophenone. This process often involves a chiral auxiliary, like an optically active phenylethylamine, in the presence of a combined reducing system. A typical system might include a titanium-based Lewis acid (e.g., tetraalkyl titanate) and a hydrogenation catalyst like Raney Nickel under a hydrogen atmosphere. The reaction proceeds through the formation of a chiral imine intermediate, which is then stereoselectively reduced to the desired amine. Subsequent removal of the chiral auxiliary, often by hydrogenolysis using a palladium on carbon (Pd/C) catalyst, yields the final optically active product. This method has been reported to achieve high total yields (over 75%) and excellent optical purity (greater than 99%). google.com

Another significant pathway involves the nucleophilic addition to imines. For instance, the synthesis of related aminosulfones utilizes the condensation of tert-butanesulfinamide with aldehydes or ketones to form tert-butanesulfinyl imines. These imines are activated for the addition of various nucleophiles. The subsequent removal of the sulfinyl group under mild acidic conditions provides the amine product. google.com

Furthermore, reactions involving β-aminocarbonyl derivatives, which can be precursors to compounds structurally similar to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, can be synthesized via aza-Michael additions. This involves the conjugate addition of nitrogen heterocycles to α,β-unsaturated ketones. mdpi.com

Role of Transition States and Intermediate Species

In the asymmetric reductive amination pathway, the formation of a chiral enamine or imine is a key intermediate step. For example, the reaction of a β-ketosulfone with a chiral auxiliary like (S)-α-methylbenzylamine can form a chiral enamine. This intermediate is typically not isolated but is reduced in situ to provide a protected amino sulfone. google.com The stereochemical outcome of the reaction is determined during the reduction of this chiral intermediate, where the hydride attacks the imine carbon from the less sterically hindered face, as directed by the chiral auxiliary.

The involvement of aziridinium (B1262131) ions as intermediates has also been reported in the synthesis of related β-alkoxyphenethylamines. These highly electrophilic three-membered rings are formed from β-amino alcohols and readily undergo ring-opening upon nucleophilic attack, leading to the formation of substituted phenethylamines. researchgate.net

Influence of Electronic and Steric Effects on Reaction Outcomes and Regioselectivity

In the context of aryne chemistry, which can be used to form substituted aromatic rings, both electronic and steric factors, as well as aryne distortion, dictate the regioselectivity of nucleophilic attack. escholarship.org For instance, in reactions of 3-halobenzynes, the distortion of the aryne triple bond can be a more significant factor than steric hindrance or charge distribution in determining the site of nucleophilic addition. escholarship.org

During the synthesis of related compounds via palladium-catalyzed hydroarylation of alkynes, the regioselectivity is often controlled by a combination of electronic and steric factors. The aryl group tends to add to the less sterically hindered carbon of the alkyne, while the nitrogen moiety adds to the more hindered carbon. researchgate.net Chelation control, where a functional group on the substrate coordinates to the metal catalyst, can also strongly direct the regioselectivity of the reaction. researchgate.net

The table below summarizes the influence of electronic and steric effects on different reaction types.

| Reaction Type | Electronic Effects | Steric Effects |

| Electrophilic Aromatic Substitution | The electron-donating methoxy (B1213986) group activates the ring and directs incoming electrophiles to the ortho and para positions. | Steric hindrance from the methoxy group can disfavor substitution at the ortho position. |

| Nucleophilic Addition to Imines | The electrophilicity of the imine carbon is influenced by the substituents on both the carbon and nitrogen atoms. | The approach of the nucleophile is directed by the steric bulk of the substituents around the imine, which is crucial for stereoselectivity in asymmetric synthesis. |

| Aryne Reactions | The distribution of charge in the aryne intermediate can influence the site of nucleophilic attack. | Steric hindrance from substituents on the aryne can disfavor attack at the adjacent position. However, aryne distortion can be a more dominant factor. escholarship.org |

| Palladium-Catalyzed Hydroarylation | The electronic nature of the alkyne and the arylating agent can affect the reaction rate and selectivity. | The regioselectivity is often determined by the steric bulk of the substituents on the alkyne, with the larger group directing the incoming nucleophile to the less hindered position. researchgate.net |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the kinetics and outcome of chemical reactions by influencing the stability of reactants, intermediates, and transition states. In reactions involving polar or charged species, polar solvents are generally favored as they can solvate and stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. For instance, in SNAr reactions, polar solvents can stabilize the charged Meisenheimer complex, facilitating its formation. chemrxiv.org

However, the effect of the solvent is not always straightforward. In some cases, polar solvents can better solvate the reactants than the transition state, leading to a less favorable reaction. chemrxiv.org The dielectric constant of the solvent can also play a role, with higher dielectric constants sometimes leading to a greater effect on the reaction barrier. chemrxiv.org

The kinetics of a reaction are fundamentally governed by the height of the activation energy barrier. Solvents can alter this barrier, and in reactions with multiple competing pathways, a solvent can change the relative barrier heights, thereby altering the product distribution and selectivity. mdpi.com For example, in Diels-Alder reactions, solvents have been shown to raise the activation energy barriers, but also to increase the difference in barrier heights between competing pathways, leading to enhanced selectivity. mdpi.com

The following table provides a summary of how different solvent properties can affect reaction kinetics.

| Solvent Property | Effect on Reaction Kinetics |

| Polarity/Dielectric Constant | Can stabilize charged intermediates and transition states, often leading to rate acceleration. However, if reactants are more stabilized than the transition state, a rate deceleration can occur. chemrxiv.org |

| Hydrogen Bonding Capability | Can influence the reactivity of functional groups by forming hydrogen bonds, which can alter electron density and steric accessibility. mdpi.com |

| Viscosity | In diffusion-controlled reactions, higher solvent viscosity can decrease the reaction rate by slowing the encounter of reactants. |

| Coordinating Ability | Solvents that can coordinate to metal catalysts can influence the catalyst's activity and selectivity in catalytic reactions. |

Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl 1 Phenylethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, both ¹H and ¹³C NMR would be essential for confirming its constitution.

¹H NMR and ¹³C NMR for Structural Confirmation

While specific experimental spectra for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine are not readily found in the cited literature, we can predict the expected spectral features based on its chemical structure and comparison with similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

Aromatic Protons: The protons on the monosubstituted phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the 3-methoxyphenyl (B12655295) ring would present a more complex pattern, typically between δ 6.7-7.2 ppm, due to the meta-substitution.

Methine Proton (-CH-N): The proton on the carbon bearing the amine and the phenyl group would appear as a triplet or doublet of doublets, likely around δ 4.0-4.5 ppm.

Methylene (B1212753) Protons (-CH₂-Ar): The two protons of the methylene group adjacent to the 3-methoxyphenyl ring would likely be diastereotopic and appear as a multiplet, expected around δ 2.8-3.2 ppm.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the three methoxy protons would be expected around δ 3.8 ppm.

Amine Protons (-NH₂): The two amine protons would typically show a broad singlet, the chemical shift of which can vary (δ 1.5-3.0 ppm) depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data for full structural verification.

Aromatic Carbons: Signals for the aromatic carbons would be expected in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-O) would be significantly downfield, around δ 159 ppm. The carbons of the phenyl ring and the 3-methoxyphenyl ring would show distinct signals based on their electronic environment.

Methine Carbon (-CH-N): The carbon attached to the nitrogen atom would be found in the range of δ 55-65 ppm.

Methylene Carbon (-CH₂-Ar): The methylene carbon signal is expected around δ 40-50 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a distinct signal around δ 55 ppm.

The following table provides a hypothetical summary of the expected NMR data.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.4 (m) | 127-145 |

| 3-Methoxyphenyl-H | 6.7-7.2 (m) | 112-160 |

| -CH-NH₂ | 4.0-4.5 (dd) | 55-65 |

| -CH₂-Ar | 2.8-3.2 (m) | 40-50 |

| -OCH₃ | ~3.8 (s) | ~55 |

| -NH₂ | 1.5-3.0 (br s) | - |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY, HSQC)

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton (-CH-N) and the adjacent methylene protons (-CH₂-Ar), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as matching the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining through-space proximity of protons. For a molecule like 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, NOESY could help in assigning the relative stereochemistry at the chiral center by observing correlations between the methine proton and protons on the two different aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, the molecular formula is C₁₅H₁₇NO. The expected exact mass can be calculated as follows:

C: 15 x 12.000000 = 180.000000

H: 17 x 1.007825 = 17.133025

N: 1 x 14.003074 = 14.003074

O: 1 x 15.994915 = 15.994915

Total Exact Mass: 227.131014

An experimental HRMS measurement yielding a mass-to-charge ratio ([M+H]⁺) of approximately 228.1388 would confirm the molecular formula C₁₅H₁₇NO. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Formula | Calculated Exact Mass [M] | Calculated m/z [M+H]⁺ |

| C₁₅H₁₇NO | 227.131014 | 228.13884 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine would be expected to show several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group would typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-N Stretching: The C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ range.

The following table summarizes the expected key IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkane Groups (-CH, -CH₂) | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl-Alkyl Ether (-O-CH₃) | C-O Stretch | 1200-1250 and 1000-1050 |

| Amine | C-N Stretch | 1020-1250 |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine could be grown, this technique would provide unequivocal proof of its structure.

Connectivity and Bond Parameters: It would confirm the exact connectivity of all atoms and provide precise measurements of bond lengths and angles.

Stereochemistry: The compound has one chiral center at the carbon atom bonded to the phenyl group and the amine. X-ray crystallography would determine the relative configuration of the molecule in the crystal lattice.

Absolute Configuration: If a chiral resolving agent is used during synthesis or crystallization, or by using anomalous dispersion techniques, the absolute configuration (R or S) at the stereocenter could be determined. This is crucial for understanding the compound's interaction with other chiral molecules, such as biological receptors.

Currently, there is no published crystal structure for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in the Cambridge Structural Database. The determination of its crystal structure would be a valuable contribution to the chemical literature.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The analysis and purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a chiral diarylethylamine, rely heavily on chromatographic techniques. These methods are essential for assessing the chemical purity of synthesized batches and for determining the enantiomeric excess (e.e.), a critical parameter for stereoselective synthesis and pharmacological studies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the enantioselective analysis of 1,2-diarylethylamines. researchgate.netljmu.ac.uk This direct method allows for the separation and quantification of the individual enantiomers of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine from a racemic mixture. mdpi.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for this class of compounds. nih.govresearchgate.net The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier like isopropanol (B130326) or ethanol. doi.org A small amount of an amine additive, such as diethylamine, is often included in the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov Detection is commonly performed using a UV detector at wavelengths where the aromatic rings of the molecule exhibit strong absorbance, such as 205, 210, 254, and 280 nm. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. google.com A successful chiral separation method will show two distinct, well-resolved peaks, allowing for accurate integration and determination of the e.e. value, which is crucial for quality control in synthetic chemistry. researchgate.net

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Stationary Phase (Column) | Phenomenex Lux 5 Amylose-2 | Daicel Chiralpak IG | DAICEL CHIRALPAK OD-H |

| Mobile Phase | 0.1% Diethylamine in Heptane/Ethanol (90:10 v/v) | Isopropanol/Heptane (5:95 v/v) | Hexane/2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 40 mL/min (preparative) | Not Specified (analytical) |

| Detection | UV at 210, 254, 280 nm | UV at 210 nm | Not Specified |

| Reference | nih.gov | nih.gov | doi.org |

Thin-Layer Chromatography (TLC) and Flash Chromatography

Thin-Layer Chromatography (TLC) and flash chromatography are indispensable tools for the purification and qualitative analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. nih.govteledyneisco.com

Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative method to monitor the progress of chemical reactions and to identify suitable solvent systems for larger-scale purification. nih.govphoenix-sci.com A small spot of the crude reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. orgsyn.org The plate is then developed in a chamber containing a specific mobile phase (eluent), usually a mixture of organic solvents. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases. orgsyn.org For diarylethylamines, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. orgsyn.orgrsc.org After development, the separated spots are visualized, often using a UV lamp, as the aromatic rings in the compound are UV-active. nih.gov The retention factor (Rf value) for the desired compound is calculated to help optimize the conditions for flash chromatography. teledyneisco.com

Flash Chromatography is the standard method for preparative purification of multi-gram quantities of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in a laboratory setting. silicycle.com This technique employs a column packed with a stationary phase, most commonly silica gel, through which the mobile phase is pushed under moderate pressure. orgsyn.orgrsc.org The crude product is loaded onto the top of the column and eluted with the solvent system determined by TLC analysis. rsc.org The goal is to achieve good separation between the target compound and any impurities, starting materials, or by-products. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. orgsyn.org These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. orgsyn.org

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh for flash) |

| Common Mobile Phases (Eluents) | Hexanes/Ethyl Acetate mixtures Dichloromethane/Methanol mixtures |

| TLC Visualization | UV Light (254 nm) |

| Application | Reaction monitoring, purity assessment, and preparative purification of the final compound and intermediates. |

| Reference | nih.govorgsyn.orgrsc.org |

Computational and Theoretical Studies on 2 3 Methoxyphenyl 1 Phenylethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure AnalysisDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.nih.govIt is often employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization.researchgate.netThis process calculates the molecule's energy at various geometries to find the lowest energy conformation. Key outputs from a DFT geometry optimization include optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT analysis provides insights into the electronic structure, such as the distribution of electron density, which is crucial for understanding the molecule's stability and reactivity. researchgate.net

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Theoretical calculations are highly effective in predicting spectroscopic parameters. By computing the magnetic shielding around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms.epstem.netThese calculated shifts can then be compared with experimental data to confirm molecular structures.

Similarly, the calculation of vibrational frequencies using methods like DFT can predict a molecule's infrared (IR) and Raman spectra. researchgate.netscirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. nih.gov Comparing the theoretical spectrum to an experimental one helps in assigning the observed spectral bands to specific molecular motions. openaccesspub.org

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nsf.gov For a flexible molecule like 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, MD simulations can explore its different possible shapes (conformations) and their relative stabilities. These simulations also provide critical information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecule interacts with itself and with other molecules in a given environment. umich.edu

Analysis of Molecular Orbitals and Reactivity Indices

The electronic characteristics of a molecule are key to understanding its chemical behavior.

Energy Gap (ΔE)

The energy gap, specifically the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter in quantum chemistry. It provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a computational study would be required to calculate the precise energy values of the HOMO and LUMO levels and thus determine the energy gap (ΔE = ELUMO – EHOMO). Without such a study, no specific data can be provided.

Electronegativity, Hardness, and Softness

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

A dedicated computational analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine is necessary to determine the specific values for these descriptors.

Table 1: Conceptual Quantum Chemical Descriptors

| Descriptor | Formula | Significance | Data for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine |

| HOMO Energy (EHOMO) | - | Electron-donating ability | Not Available |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and stability | Not Available |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting tendency | Not Available |

| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | Not Available |

| Softness (S) | 1/η | Polarizability | Not Available |

Conformational Analysis and Stereochemical Prediction

2-(3-Methoxyphenyl)-1-phenylethan-1-amine possesses stereogenic centers, meaning it can exist as different stereoisomers. Conformational analysis through computational modeling would involve mapping the potential energy surface of the molecule by rotating its flexible dihedral angles. This process identifies the most stable, low-energy conformations (conformers) and the energy barriers between them. Such an analysis is crucial for understanding how the molecule's three-dimensional shape influences its interactions and reactivity. Stereochemical prediction would further use this energy information to forecast the likely outcome of reactions involving this molecule. However, no specific conformational analysis or stereochemical prediction studies for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine are currently published.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For a compound like 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, theoretical chemists could model its potential reactions with other substrates. This involves:

Mapping Reaction Pathways: Identifying the reactants, transition states, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps predict the reaction kinetics and identify the rate-determining step.

Visualizing Molecular Orbitals: Analyzing how the orbitals interact during the reaction to understand the nature of bond formation and breakage.

This level of detailed mechanistic insight requires sophisticated computational resources and has not been specifically applied to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in available research.

Potential Applications of 2 3 Methoxyphenyl 1 Phenylethan 1 Amine in Chemical Science and Materials Research

Role as Chiral Resolving Agents and Chiral Building Blocks in Organic Synthesis

2-(3-Methoxyphenyl)-1-phenylethan-1-amine, as a chiral amine, holds significant potential as a resolving agent for the separation of racemic mixtures. Chiral amines are widely utilized to form diastereomeric salts with racemic acids, which can then be separated by fractional crystallization. This method is a cornerstone of optical resolution, enabling the isolation of pure enantiomers, which is crucial in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often enantiomer-specific.

Furthermore, this compound serves as a valuable chiral building block in asymmetric synthesis. mdpi.commdpi.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. nih.gov The presence of the amine and the stereocenter in 2-(3-Methoxyphenyl)-1-phenylethan-1-amine makes it a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. For instance, similar chiral amines have been employed as key intermediates in the synthesis of drugs like the anti-asthmatic (R,R)-formoterol and the Alzheimer's treatment Rivastigmine. google.comgoogle.com The methoxy-substituted phenyl ring offers a site for further functionalization, expanding its utility in the construction of diverse molecular architectures.

Catalytic Applications

Development of Ligands for Asymmetric Catalysis

The amine functionality in 2-(3-Methoxyphenyl)-1-phenylethan-1-amine makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. nih.govresearchgate.net P,N ligands, which contain both phosphorus and nitrogen donor atoms, are a prominent class of ligands in this field. nih.gov The amine group can be readily modified to incorporate a phosphine (B1218219) moiety, creating a bidentate P,N ligand. The chirality of the amine backbone can induce enantioselectivity in metal-catalyzed reactions by creating a chiral environment around the metal center. These ligands have been successfully applied in a variety of asymmetric transformations, including hydrogenation, allylic substitution, and cross-coupling reactions. researchgate.net The electronic properties of the ligand, and thus its catalytic activity, can be fine-tuned by modifying the substituents on both the phenyl and methoxyphenyl rings.

Use as Pre-catalysts in Enantioselective Transformations

Beyond its role in ligand synthesis, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine and its derivatives can function as pre-catalysts or organocatalysts in certain enantioselective transformations. Chiral primary amines are known to catalyze reactions such as aldol (B89426) and Michael additions by forming chiral enamines or iminium ions as transient intermediates. This approach, known as aminocatalysis, has emerged as a powerful tool in organic synthesis. The steric and electronic properties of the amine dictate the stereochemical outcome of the reaction. The structure of 2-(3-Methoxyphenyl)-1-phenyletan-1-amine provides a robust chiral scaffold that can effectively control the facial selectivity of nucleophilic attack on carbonyl compounds.

Precursors for the Synthesis of Advanced Organic Scaffolds (e.g., heterocycles, complex amines)

The reactivity of the amine group in 2-(3-Methoxyphenyl)-1-phenylethan-1-amine allows it to serve as a key precursor for the synthesis of a wide array of advanced organic scaffolds. This includes the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. beilstein-journals.orggla.ac.uk For example, it can participate in condensation reactions with dicarbonyl compounds to form pyrroles or undergo cyclization reactions to generate more complex ring systems like indolizidines or quinolizidines.

Moreover, the amine can be elaborated into more complex amine structures through reactions such as N-alkylation, N-arylation, and acylation. These modifications can lead to the synthesis of novel diamines, amino alcohols, and polyamines with potential applications in coordination chemistry, materials science, and medicinal chemistry. The versatility of this compound as a synthetic precursor is underscored by the numerous methods available for the formation of C-N bonds, enabling the creation of a diverse library of complex amine derivatives. researchgate.net

Functional Materials Research

Investigation of Nonlinear Optical Properties

Derivatives of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine are promising candidates for investigation in functional materials research, particularly in the area of nonlinear optics (NLO). utoronto.ca NLO materials are essential for applications in optical switching, modulation, and frequency conversion. washington.edu The incorporation of this chiral amine into larger π-conjugated systems, often referred to as chromophores, can lead to materials with significant second-order NLO properties.

The design of NLO chromophores typically involves a donor-π-acceptor (D-π-A) motif. The amine group, especially after modification to enhance its electron-donating ability, can serve as the donor component. The phenyl and methoxyphenyl rings can be part of the π-conjugated bridge that facilitates intramolecular charge transfer upon photoexcitation. By attaching a suitable electron-acceptor group to the other end of the molecule, a chromophore with a large first hyperpolarizability (β), a measure of the molecular NLO response, can be achieved. researchgate.netnih.gov The chirality of the amine component can also be exploited to create non-centrosymmetric crystalline materials, a key requirement for observing second-order NLO effects in bulk. nih.gov

Applications in Chemical Modification of Surfaces

The presence of a primary amine group in 2-(3-Methoxyphenyl)-1-phenylethan-1-amine is a key feature that enables its potential use as a surface modifying agent. Primary amines are well-known for their reactivity, which allows them to be grafted onto a variety of material surfaces, including metals, metal oxides, polymers, and semiconductor materials. cambridge.orgmdpi.com This functionalization can impart new chemical and physical properties to the substrate material.

The general strategy for amine-based surface modification involves the covalent attachment of the amine-containing molecule to the surface. mdpi.com For instance, surfaces rich in hydroxyl groups, such as silica (B1680970) or various metal oxides, can be activated to react with the amine. The phenyl and methoxyphenyl groups of the molecule would then form a new surface layer, potentially altering properties like hydrophobicity, biocompatibility, and chemical reactivity.

One potential application is in the development of biocompatible coatings for medical implants. The surface properties of materials used for medical devices are crucial for their performance and integration with biological systems. nih.govacs.org By creating a surface layer of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, it might be possible to modulate the surface energy and wettability, which are critical factors in protein adsorption and cell adhesion. nih.gov Research on other phenylethylamines has demonstrated their utility in forming coatings that improve the adhesion and proliferation of endothelial cells, which is vital for materials in contact with blood. nih.govacs.org

Furthermore, the amine-functionalized surface can serve as a platform for the subsequent attachment of other molecules. The primary amine can act as a "chemical hook" for further reactions, allowing for the creation of complex, multilayered surface architectures. nih.gov This step-wise modification is a cornerstone of advanced materials design, enabling the fine-tuning of surface properties for specific applications such as sensors, catalysts, and chromatographic supports.

The table below summarizes potential surface modifications and their expected outcomes based on the functional groups of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine.

| Substrate Material | Potential Modification Chemistry | Expected Outcome | Potential Application Area |

| Silicon/Silica | Silanization followed by reaction with the amine | Altered surface energy, introduction of aromatic functionalities | Electronics, Biosensors |

| Titanium/Titanium Dioxide | Direct reaction with surface hydroxyl groups | Improved biocompatibility, enhanced cell adhesion | Medical Implants |

| Gold | Thiol-based self-assembled monolayer with terminal amine | Platform for biomolecule immobilization | Diagnostics, Bio-interfaces |

| Polymers | Plasma treatment to create reactive sites for amine grafting | Modified hydrophobicity, improved paint/coating adhesion | Advanced Coatings, Textiles |

Contributions to Crystal Engineering and Modulation of Material Properties

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The molecular structure of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine possesses several features that make it a candidate for studies in crystal engineering. The interplay of its rigid phenyl rings and the flexible ethylamine (B1201723) backbone, along with the hydrogen-bonding capability of the amine and the potential for weak interactions from the methoxy (B1213986) group, can direct the formation of specific supramolecular assemblies.

The primary amine group is a strong hydrogen bond donor, while the nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, which are fundamental in controlling crystal packing. mdpi.com The formation of molecular salts of phenylethanamine with various acids has been shown to be an effective strategy in crystal engineering to modulate physicochemical properties. scirp.org

In addition to hydrogen bonding, non-covalent interactions such as π–π stacking between the phenyl and methoxyphenyl rings, and C–H⋯π interactions, are expected to play a significant role in the solid-state arrangement of this molecule. iucr.orgiucr.org The relative orientation of the aromatic rings can lead to different packing motifs, which in turn would influence the material's bulk properties, such as its melting point, solubility, and even its optical and mechanical characteristics. For instance, studies on other methoxyphenyl-containing compounds have highlighted the importance of C–H⋯O and C–H⋯π interactions in the formation of their three-dimensional networks. iucr.orgiucr.org

The methoxy group, in particular, can be a critical determinant in the supramolecular chemistry of this compound. Its position on the phenyl ring influences the electronic distribution and steric factors, which can fine-tune the intermolecular interactions. Research on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has shown that the methoxy oxygen can act as a hydrogen bond acceptor, leading to distinct packing arrangements compared to isomers where other groups are the acceptors. mdpi.com

The potential of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine to form different crystal polymorphs or co-crystals is also an area of interest. By co-crystallizing with other molecules (co-formers), it may be possible to create new materials with tailored properties. The modulation of these intermolecular interactions is a powerful tool for creating functional materials with specific applications, for example, in pharmaceuticals or organic electronics.

The following table outlines the key structural features of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine and their potential influence on crystal structure and material properties.

| Structural Feature | Potential Intermolecular Interactions | Influence on Crystal Packing | Potential Impact on Material Properties |

| Primary Amine (-NH2) | Strong hydrogen bonding (donor and acceptor) | Formation of chains, sheets, or 3D networks | Higher melting point, altered solubility |

| Phenyl Ring | π–π stacking, C–H⋯π interactions | Directional packing, formation of layered structures | Anisotropic optical and electronic properties |

| Methoxyphenyl Ring | C–H⋯O interactions, dipole-dipole interactions, π–π stacking | Fine-tuning of packing motifs, potential for polymorphism | Modulation of solid-state fluorescence, thermal stability |

| Molecular Chirality | Enantiomer-specific packing | Formation of chiral crystal structures (e.g., helical) | Non-linear optical activity, enantioselective recognition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Methoxyphenyl)-1-phenylethan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2-(3-methoxyphenyl)-1-phenylethanone) using ammonium acetate and a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution of a halogenated intermediate with an appropriate amine precursor may be employed. Building block approaches, as cataloged by suppliers such as Enamine Ltd, provide validated intermediates for modular synthesis .

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C) and aromatic protons (δ 6.5–7.5 ppm). The ethanamine backbone shows distinct splitting patterns for CH2 and NH2 groups.

- Mass Spectrometry (MS) : Confirm molecular weight (C15H17NO, theoretical 227.13 g/mol) via ESI-MS or GC-MS. Fragmentation patterns can distinguish positional isomers (e.g., 2- vs. 4-methoxy substitution) .

Q. What are common impurities encountered during synthesis, and how are they detected?

- Methodological Answer : Impurities include unreacted precursors, deaminated by-products, or regioisomers. Thin-layer chromatography (TLC) with UV visualization or reverse-phase HPLC using C18 columns (e.g., acetonitrile/water gradient) can resolve these. Reference standards for tramadol-related impurities (e.g., cyclohexene derivatives) provide comparative retention times .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for understanding packing interactions and polymorphism. For example, sulfone derivatives of similar structures exhibit hydrogen bonding between amine and methoxy groups .

Q. How should researchers address contradictory pharmacological activity data in literature?

- Methodological Answer : Contradictions may arise from enantiomeric purity or impurity profiles.

- Enantiomeric Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate R/S isomers.

- Impurity Profiling : Compare results against tramadol impurity standards (e.g., 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexene derivatives) to identify confounding by-products .

Q. What experimental strategies optimize metabolic stability studies for this compound?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Use ketamine derivatives (e.g., methoxetamine) as positive controls for CYP450-mediated metabolism .

- Isotope Labeling : Introduce deuterium at metabolically labile sites (e.g., ethanamine backbone) to assess kinetic isotope effects on stability .

Q. How can reaction conditions minimize racemization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 40°C to reduce thermal racemization.

- Chiral Catalysis : Employ (R)- or (S)-BINAP ligands in asymmetric reductive amination.

- Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral GC .

Data Contradiction & Analysis

Q. What factors contribute to variability in reported receptor binding affinities?

- Methodological Answer : Variability may stem from:

- Assay Conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO for GPCR studies).

- Ligand Purity : Validate compound purity (>95% via HPLC) and exclude salts (e.g., hydrochloride) that alter solubility.

- Structural Analogues : Compare with 3-methoxyphenethylamine derivatives, which show divergent affinities for serotonin receptors due to substituent positioning .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.